molecular formula C7H10F2O3 B1391533 Ethyl 5,5-difluoro-4-oxopentanoate CAS No. 1161004-57-4

Ethyl 5,5-difluoro-4-oxopentanoate

Cat. No. B1391533
M. Wt: 180.15 g/mol
InChI Key: WFCOGDWJQJCTRJ-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-4-oxopentanoate is a chemical compound with the molecular formula C7H10F2O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 5,5-difluoro-4-oxopentanoate is represented by the formula C7H10F2O3 . The InChI code for this compound is 1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3.


Physical And Chemical Properties Analysis

Ethyl 5,5-difluoro-4-oxopentanoate has a molecular weight of 180.15 g/mol. Other physical and chemical properties like density, boiling point, flash point, vapor pressure, and refractive index are mentioned in Chinese .

Scientific Research Applications

Synthesis of Statin Precursors

Ethyl 5,5-difluoro-4-oxopentanoate has been utilized in the highly enantioselective hydrogenation process to produce key intermediates in the synthesis of statins, which are important pharmacologically. This process involves catalytic hydrogenation using chiral RhI and RuII complexes with phosphane ligands, achieving high enantioselectivity (Korostylev et al., 2008).

Catalyst in HMF Etherification

This compound plays a role in the etherification of 5-hydroxymethylfurfural (HMF) in anhydrous ethanol, contributing to the formation of ethyl 4-oxopentanoate. The study focuses on the conversion of HMF to various products and the kinetics of these reactions in the presence of different zeolites (Lanzafame et al., 2017).

In Peptidyl Compound Synthesis

Ethyl 5,5-difluoro-4-oxopentanoate is used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a compound with potential applications as a proteinase inhibitor (Angelastro et al., 1992).

Biofuel Combustion Kinetics

The combustion kinetics of ethyl levulinate (ethyl 4-oxopentanoate), a potential liquid fuel derived from lignocellulosic biomass, were investigated. This study provides insights into the combustion behavior of ethyl levulinate, suggesting its suitability as a gasoline fuel component (Ghosh et al., 2018).

Studies in Organic Synthesis

Ethyl 5,5-difluoro-4-oxopentanoate has been involved in various organic synthesis processes. For example, its reaction with hydroxylamine under basic conditions leads to the formation of isoxazol compounds, which are of interest in organic and medicinal chemistry (Brehm et al., 1992).

Future Directions

The future directions of Ethyl 5,5-difluoro-4-oxopentanoate are not clearly mentioned in the available resources. It’s currently used for research and development , and further studies might reveal more potential applications.

properties

IUPAC Name

ethyl 5,5-difluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCOGDWJQJCTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673120
Record name Ethyl 5,5-difluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,5-difluoro-4-oxopentanoate

CAS RN

1161004-57-4
Record name Ethyl 5,5-difluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MV Goryaeva, OA Fefelova, YV Burgart, MA Ezhikova… - Molecules, 2023 - mdpi.com
A new route to bicyclic γ-lactams was found, which was proposed as a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and 1,2-, 1,3-amino alcohols. As a result…
Number of citations: 7 www.mdpi.com
W Wan, J Hou, H Jiang, Y Wang, S Zhu, H Deng, J Hao - Tetrahedron, 2009 - Elsevier
A concise and general synthetic route toward the small and medium-sized fluoroalkyl substituted 1,2-diaza-3-one heterocyclic ring skeletons via a sequential reaction of condensation …
Number of citations: 40 www.sciencedirect.com

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